molecular formula C16H16N2O4S3 B12201012 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide

Cat. No.: B12201012
M. Wt: 396.5 g/mol
InChI Key: ILWHRHQLOBXAKF-JYRVWZFOSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzamide core, a thiazolidinone moiety, and a dioxidotetrahydrothiophene group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the thiazolidinone moiety and the dioxidotetrahydrothiophene group. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone moiety to its corresponding thiazolidine.

    Substitution: The benzamide core can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H16N2O4S3

Molecular Weight

396.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzamide

InChI

InChI=1S/C16H16N2O4S3/c1-18-15(20)13(24-16(18)23)8-10-2-4-11(5-3-10)14(19)17-12-6-7-25(21,22)9-12/h2-5,8,12H,6-7,9H2,1H3,(H,17,19)/b13-8-

InChI Key

ILWHRHQLOBXAKF-JYRVWZFOSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=C(C=C2)C(=O)NC3CCS(=O)(=O)C3)/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)NC3CCS(=O)(=O)C3)SC1=S

Origin of Product

United States

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